
2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride is a compound that features a piperidine ring, a triazole ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves an azide and an alkyne.
Coupling of the Rings: The piperidine and triazole rings are then coupled together using suitable reagents and conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through functional group transformations, such as oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
2-piperidin-4-yl-benzimidazoles: These compounds have a similar piperidine ring and are known for their broad-spectrum antibacterial activities.
1,4-disubstituted piperidines: These compounds are structurally similar and have been studied for their antimalarial properties.
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide: These compounds are synthesized for their antimicrobial activities.
Uniqueness
2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride is unique due to its specific combination of a piperidine ring, a triazole ring, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H13ClN4O2 |
|---|---|
分子量 |
232.67 g/mol |
IUPAC名 |
2-piperidin-4-yltriazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H12N4O2.ClH/c13-8(14)7-5-10-12(11-7)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,13,14);1H |
InChIキー |
VIJJHBIUBOOXBF-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N2N=CC(=N2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


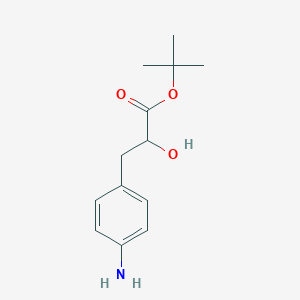
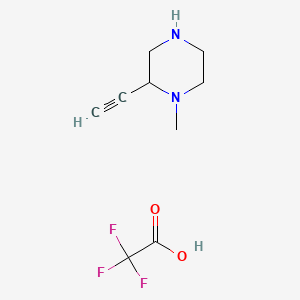
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
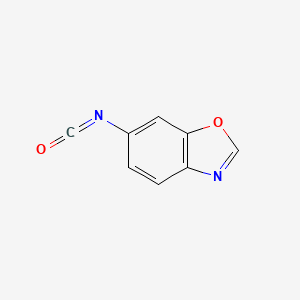
![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)
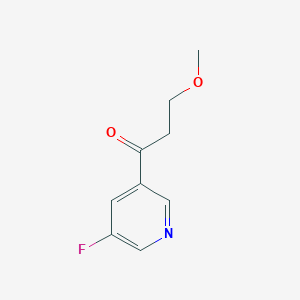


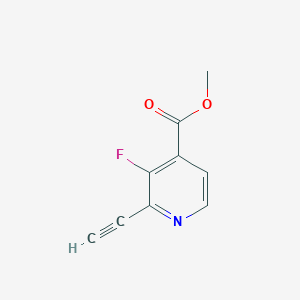



![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)
